molecular formula C8H12ClN3O2S B1382949 (2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride CAS No. 1807885-03-5

(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride

Cat. No.: B1382949
CAS No.: 1807885-03-5
M. Wt: 249.72 g/mol
InChI Key: PNHBRMKLVIXIBV-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride is a useful research compound. Its molecular formula is C8H12ClN3O2S and its molecular weight is 249.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antifungal Agents :

    • The compound has been explored for its potential as an antifungal agent. Specifically, derivatives of 1,3-thiazole, closely related to (2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride, have shown promising results in this field. Narayana et al. (2004) synthesized compounds with 1,3-thiazole structures that were screened for their antifungal activity (Narayana et al., 2004).
  • Anticancer Activity :

    • Research has also been conducted on derivatives of 1,3-thiazole for their potential in treating cancer. Gomathi Vellaiswamy & S. Ramaswamy (2017) synthesized Co(II) complexes of derivatives that showed promising anticancer activity in vitro (Vellaiswamy & Ramaswamy, 2017).
  • Antibacterial Properties :

    • The compound's derivatives have also been studied for their antibacterial properties. Studies like the one by Anuse et al. (2019) on 2-aminobenzothiazoles derivatives revealed good to moderate activity against selected bacterial strains (Anuse et al., 2019).
  • Antimicrobial Coatings :

    • In the field of materials science, derivatives of 1,3-thiazole have been used to create antimicrobial coatings. The research conducted by El‐Wahab et al. (2014) demonstrated the effective antimicrobial effect of such coatings (El‐Wahab et al., 2014).
  • Neuroprotective Agents :

    • Additionally, derivatives of 1,3-thiazole have been evaluated for their neuroprotective properties. Ohkubo et al. (1995) synthesized various 2-aminothiazoles and 2-thiazolecarboxamides with anti-anoxic activity, suggesting potential applications in neuroprotection (Ohkubo et al., 1995).

Properties

IUPAC Name

(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S.ClH/c1-4(9)7(13)11-8-10-6(3-14-8)5(2)12;/h3-4H,9H2,1-2H3,(H,10,11,13);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHBRMKLVIXIBV-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NC1=NC(=CS1)C(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride
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(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride
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(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride

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